Furazan

Nucleophilic stability Furoxan comparison Heterocyclic reactivity

Furazan, systematically named 1,2,5-oxadiazole (CAS 288-37-9, molecular formula C₂H₂N₂O, molecular weight 70.05 g/mol), is a five-membered aromatic heterocyclic compound containing one oxygen atom and two adjacent nitrogen atoms. The parent compound is a colorless liquid with a melting point of −28°C, a boiling point of 98°C, and a density of 1.168 g/cm³, exhibiting solubility in water and stability at room temperature.

Molecular Formula C2H2N2O
Molecular Weight 70.05 g/mol
CAS No. 288-37-9
Cat. No. B8792606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurazan
CAS288-37-9
Molecular FormulaC2H2N2O
Molecular Weight70.05 g/mol
Structural Identifiers
SMILESC1=NON=C1
InChIInChI=1S/C2H2N2O/c1-2-4-5-3-1/h1-2H
InChIKeyJKFAIQOWCVVSKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furazan (CAS 288-37-9) Procurement: What Is 1,2,5-Oxadiazole and Why Its Specification Matters for Research Selection


Furazan, systematically named 1,2,5-oxadiazole (CAS 288-37-9, molecular formula C₂H₂N₂O, molecular weight 70.05 g/mol), is a five-membered aromatic heterocyclic compound containing one oxygen atom and two adjacent nitrogen atoms [1]. The parent compound is a colorless liquid with a melting point of −28°C, a boiling point of 98°C, and a density of 1.168 g/cm³, exhibiting solubility in water and stability at room temperature . Unlike its more extensively studied oxadiazole isomers (1,2,4-oxadiazole and 1,3,4-oxadiazole), furazan has a distinct 1,2,5-substitution pattern that confers unique physicochemical properties and reactivity profiles [2]. The furazan ring serves as a foundational structural motif for a wide range of derivatives in energetic materials, medicinal chemistry, and anion recognition systems, with the parent heterocycle functioning as a critical reference standard and synthetic intermediate.

Why Furazan (CAS 288-37-9) Cannot Be Interchanged with Furoxan or Alternative Oxadiazole Isomers in Critical Applications


The structural and electronic distinctions among oxadiazole isomers and their N-oxide derivatives preclude generic substitution in applications requiring predictable reactivity, stability, or performance parameters. Furazan (1,2,5-oxadiazole) exhibits fundamentally different behavior compared to furoxan (1,2,5-oxadiazole-2-oxide) when treated with nucleophiles, with furazan demonstrating substantially greater stability due to the absence of the tautomerizable N-oxide functionality that renders furoxan susceptible to nucleophilic attack via a cis-1,2-dinitroethene intermediate [1]. Furthermore, the 1,2,5-oxadiazole isomer has seen significantly less extensive application in medicinal chemistry compared to 1,2,4- and 1,3,4-oxadiazoles, creating a distinct and less crowded intellectual property landscape for furazan-containing scaffolds [2]. Thermal stability rankings across nitrogen-rich heterocycles place furazan-based systems above triazines and azoles, a property directly attributable to carbon content, skeletal tension, and co-planarity factors that do not extrapolate to alternative heterocyclic frameworks [3].

Furazan (CAS 288-37-9) Quantitative Differentiation Evidence: Comparative Data for Informed Procurement Decisions


Nucleophilic Stability Advantage of Furazan Over Furoxan: A Critical Reactivity Distinction for Synthetic Applications

When subjected to nucleophilic conditions, furazan exhibits markedly higher stability compared to its N-oxide counterpart furoxan (1,2,5-oxadiazole-2-oxide). This stability difference arises because furoxan exists in equilibrium between 2-oxide and 5-oxide tautomers, with interconversion proceeding through a highly reactive cis-1,2-dinitroethene intermediate that is absent in the furazan system [1]. This fundamental mechanistic distinction means that furazan maintains structural integrity under nucleophilic reaction conditions where furoxan would undergo ring-opening or decomposition.

Nucleophilic stability Furoxan comparison Heterocyclic reactivity

Superior Thermal Stability of Furazan Scaffolds Relative to Azole and Triazine Heterocycles in Nitrogen-Rich Compounds

Systematic analysis of thermal behavior across nitrogen-rich heterocyclic compound classes has established a clear stability hierarchy. Research findings demonstrate that thermal stability decreases in the following order: furazan-based compounds > triazine-based compounds > azole-based compounds. Within the azole subclass, the stability order is triazole > tetrazole > pentazole, and among triazines, the order is triazine > tetrazine [1]. This ranking is attributed to differences in carbon content, skeletal ring tension, and molecular co-planarity. Notably, the introduction of electron-withdrawing substituents such as nitro, azo, cyano, and azido groups reduces thermal stability across all classes due to inductive effects, but the baseline advantage of the furazan core persists [1].

Thermal stability Energetic materials Decomposition temperature

Distinct Medicinal Chemistry IP Landscape: Furazan vs. 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers

A comprehensive review of oxadiazole applications in medicinal chemistry reveals a stark disparity in isomer utilization. The 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers have been extensively employed in drug discovery programs, whereas 1,2,5-oxadiazoles (furazans) remain comparatively underexplored [1]. This differential adoption rate creates a significantly less congested intellectual property landscape for furazan-containing molecular scaffolds. The review analyzes both patent and academic literature to document furazan applications in medicinal chemistry and drug development, identifying opportunities in areas where 1,2,4- and 1,3,4-oxadiazoles already have substantial prior art [1].

Medicinal chemistry Drug discovery Oxadiazole isomers

Physicochemical Benchmark Values for Furazan (CAS 288-37-9): Verified Experimental Data for Analytical Reference

Experimental determination of the parent furazan compound establishes validated reference values for procurement and analytical verification. The parent 1,2,5-oxadiazole is characterized as a colorless liquid with a melting point of −28°C, a boiling point of 98°C, and a density of 1.168 g/cm³ at room temperature . The compound is soluble in water and demonstrates stability under ambient storage conditions . These experimentally verified values provide a benchmark for identity confirmation and purity assessment of received material. For context, the 1,2,4-oxadiazole isomer (CAS 288-88-0) exhibits a melting point of 108–110°C and boiling point of 222°C, while 1,3,4-oxadiazole (CAS 288-99-3) melts at 34–36°C, providing clear differentiation for analytical verification [1].

Physicochemical properties Analytical reference CAS 288-37-9

Furazan (CAS 288-37-9) Best-Fit Application Scenarios Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Multi-Step Sequences Requiring Nucleophile-Resistant Heterocyclic Cores

Furazan is the appropriate selection when the synthetic route involves nucleophilic conditions that would degrade furoxan. The absence of the N-oxide tautomerization pathway in furazan—a mechanistic feature that renders furoxan susceptible to nucleophilic attack through a reactive cis-1,2-dinitroethene intermediate—ensures that the heterocyclic core remains intact during transformations requiring nucleophilic reagents [1]. This stability advantage directly supports synthetic strategies where the oxadiazole ring must persist through multiple reaction steps, as documented in comparative mechanistic studies of poly-furazan and poly-furoxan systems [1].

Development of Thermally Stable Energetic Materials and Insensitive Munitions

For energetic materials applications where thermal stability is a critical performance and safety parameter, furazan-based scaffolds offer a quantifiable advantage over azole- and triazine-based alternatives. Systematic thermal behavior studies across nitrogen-rich heterocycles establish that furazan derivatives exhibit the highest baseline thermal stability in the hierarchy (furazan > triazine > azole), a property driven by favorable carbon content, reduced skeletal tension, and enhanced molecular co-planarity [2]. This class-level stability advantage supports the design of insensitive energetic materials with improved handling safety and storage characteristics, a priority for defense and aerospace propellant development programs [2].

Drug Discovery Scaffold Selection for Freedom-to-Operate in Oxadiazole Chemical Space

Medicinal chemistry programs seeking to minimize intellectual property conflicts within oxadiazole chemical space should prioritize furazan (1,2,5-oxadiazole) over the more heavily patented 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers. Comprehensive analysis of patent and academic literature confirms that furazan-containing molecules remain substantially less explored in drug discovery contexts, creating a favorable freedom-to-operate landscape for novel furazan-based therapeutic candidates [3]. This differential adoption rate across oxadiazole isomers translates directly to reduced prior art density and enhanced patentability prospects for furazan-derived lead compounds, as documented in the Furazans in Medicinal Chemistry review [3].

Analytical Reference Standard for Oxadiazole Isomer Differentiation in Quality Control

The distinctive physicochemical profile of furazan (melting point −28°C, boiling point 98°C, density 1.168 g/cm³) relative to alternative oxadiazole isomers enables unambiguous identity verification in analytical and quality control workflows . The 1,2,4-oxadiazole isomer exhibits markedly higher thermal transition temperatures (mp 108–110°C, bp 222°C), while 1,3,4-oxadiazole shows intermediate values (mp 34–36°C), providing clear differentiation benchmarks for confirming that received material matches the specified CAS 288-37-9 furazan rather than an isomeric contaminant or mislabeled product [4]. These experimentally verified parameters support regulatory compliance and prevent costly downstream errors in research and industrial applications.

Technical Documentation Hub

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